2-(tert-Butylamino)oxazole-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(tert-Butylamino)oxazole-4-carbonitrile (CAS 122686-30-0) is a disubstituted oxazole-4-carbonitrile building block bearing a sterically bulky tert-butylamino (-NH-C(CH₃)₃) group at the 2-position. This heterocyclic scaffold (C₈H₁₁N₃O; MW 165.19 g/mol) features a nitrile at position 4 and a hydrogen-bond-donating secondary amine linker, distinguishing it from carbon-linked tert-butyl oxazole analogs.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 122686-30-0
Cat. No. B13655852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylamino)oxazole-4-carbonitrile
CAS122686-30-0
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC(=CO1)C#N
InChIInChI=1S/C8H11N3O/c1-8(2,3)11-7-10-6(4-9)5-12-7/h5H,1-3H3,(H,10,11)
InChIKeyRVPHJQAUSHVMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butylamino)oxazole-4-carbonitrile (CAS 122686-30-0) – Physicochemical Baseline & Procurement Profile


2-(tert-Butylamino)oxazole-4-carbonitrile (CAS 122686-30-0) is a disubstituted oxazole-4-carbonitrile building block bearing a sterically bulky tert-butylamino (-NH-C(CH₃)₃) group at the 2-position [1]. This heterocyclic scaffold (C₈H₁₁N₃O; MW 165.19 g/mol) features a nitrile at position 4 and a hydrogen-bond-donating secondary amine linker, distinguishing it from carbon-linked tert-butyl oxazole analogs [1]. The compound is supplied as a research intermediate (typical purity ≥98%) with recommended storage at 2–8°C under inert, dry conditions to preserve the amine functionality .

Why Generic Substitution of 2-(tert-Butylamino)oxazole-4-carbonitrile Leads to Divergent Properties


Although the oxazole-4-carbonitrile core is common to numerous building blocks, simple in-class substitution of 2-(tert-Butylamino)oxazole-4-carbonitrile with its closest carbon-linked analog (2-tert-butyl-1,3-oxazole-4-carbonitrile, CAS 1515706-87-2) is chemically invalid. The replacement of the NH linker with a direct C–C bond eliminates the hydrogen-bond donor capacity and fundamentally alters the electronic distribution of the heterocycle, resulting in measurably divergent computed physicochemical properties that directly impact solubility, permeability, and target engagement in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 2-(tert-Butylamino)oxazole-4-carbonitrile vs. Nearest Analogs


Hydrogen Bond Donor Capacity: NH-Linker vs. C-Linked Analog

2-(tert-Butylamino)oxazole-4-carbonitrile possesses one hydrogen bond donor (HBD = 1) due to its secondary amine linker, whereas the closest carbon-linked comparator 2-tert-butyl-1,3-oxazole-4-carbonitrile (CAS 1515706-87-2) has HBD = 0 because the tert-butyl group is attached directly via a C–C bond [1]. This introduces a measurable difference in hydrogen-bonding capacity that governs molecular recognition and solubility.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differences Reflect Distinct Polarity Profiles

The target compound exhibits a TPSA of 61.9 Ų, which is 7.4 Ų higher than that of 2-tert-butyl-1,3-oxazole-4-carbonitrile (TPSA ≈ 54.5 Ų) [1]. This difference arises from the additional nitrogen atom in the NH-linker, increasing polarity and potentially reducing passive membrane permeability compared to the fully carbon-linked analog.

ADME Prediction Permeability Physicochemical Property

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 2 rotatable bonds (the NH–C(CH₃)₃ linkage and the C–C≡N bond), whereas the carbon-linked analog 2-tert-butyl-1,3-oxazole-4-carbonitrile has 1 rotatable bond because the tert-butyl group is directly attached to the ring with no intervening NH [1]. The additional rotatable bond in the target compound introduces greater conformational flexibility, which can influence entropic binding penalties and crystal packing.

Conformational Analysis Ligand Efficiency Molecular Design

Storage Stability Profile Dictates Handling Requirements

The target compound requires storage sealed in dry conditions at 2–8°C to prevent degradation of the free amine functionality, whereas the carbon-linked analog 2-tert-butyl-1,3-oxazole-4-carbonitrile is typically stored at room temperature . This operational distinction arises from the inherent reactivity of the secondary amine, which is susceptible to oxidation and moisture uptake.

Chemical Stability Procurement Laboratory Handling

Molecular Weight Increment from NH Insertion

The molecular weight of 2-(tert-Butylamino)oxazole-4-carbonitrile is 165.19 g/mol, exactly 15.01 g/mol heavier than its carbon-linked analog 2-tert-butyl-1,3-oxazole-4-carbonitrile (MW 150.18 g/mol) due to the replacement of a carbon atom with a nitrogen atom [1]. In fragment-based drug discovery, this 15 Da increment is meaningful: it moves the compound from the 'fragment' space (MW < 160) into 'borderline fragment/lead-like' territory, changing the expectations for downstream optimization.

Fragment-Based Drug Design Lead Optimization Physicochemical Property

Hydrogen Bond Acceptor Count: Electronic Effect of Amino vs. Alkyl Substitution

The target compound has 4 hydrogen bond acceptors (HBA = 4: one nitrile N, one oxazole O, one oxazole N, and one amine N), compared to 3 HBA in the C-linked analog 2-tert-butyl-1,3-oxazole-4-carbonitrile, which lacks the amine nitrogen [1]. This additional acceptor site increases the overall polarity and may enhance aqueous solubility at the expense of membrane permeability.

Medicinal Chemistry Solubility Prediction Ligand-Target Interaction

Procurement-Relevant Application Scenarios for 2-(tert-Butylamino)oxazole-4-carbonitrile


Medicinal Chemistry Exploration of Tertiary Amine-Containing Pharmacophores

The unique combination of a sterically bulky tert-butyl group attached via an NH linker makes this compound a privileged building block for exploring secondary amine pharmacophores. The demonstrated HBD (1) and HBA (4) profile [1] supports the design of ligands requiring a single, well-positioned hydrogen-bond donor for target engagement, such as kinase hinge-binding motifs or protease inhibitor scaffolds.

Fragment-Based Library Design Requiring Defined Physicochemical Boundaries

With MW 165.19 g/mol and TPSA 61.9 Ų, this compound sits precisely at the fragment/lead-like boundary [1]. Procurement teams seeking building blocks that satisfy 'Rule of Three' fragment criteria (MW < 160) should note that the carbon-linked analog (MW 150.18) falls within this space, while the amino-linked target exceeds it slightly. This distinction enables deliberate selection based on desired library property thresholds.

Solubility- and Permeability-Optimized Lead Series

The predicted 14% higher TPSA and 33% greater HBA count versus the C-linked analog [1] indicate that 2-(tert-Butylamino)oxazole-4-carbonitrile will exhibit enhanced aqueous solubility at the potential cost of reduced passive permeability. This trade-off is valuable for medicinal chemistry programs targeting extracellular or solvent-exposed binding sites where permeability is less critical than solubility.

Cold-Chain Procurement and Stability-Sensitive Synthesis Workflows

The amine functionality necessitates sealed, dry storage at 2–8°C , distinguishing this compound from room-temperature-stable C-linked analogs. This operational requirement informs laboratory planning: the compound is appropriate for workflows with established cold-chain logistics and inert-atmosphere handling, but may not suit high-throughput screening facilities optimized for ambient-stable libraries.

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